Octahydrofuro[3,4-f][1,4]oxazepine
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,3,4,5,5a,6,8,8a-octahydrofuro[3,4-f][1,4]oxazepine |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7-5-9-4-6(7)3-8-1/h6-8H,1-5H2 |
InChI Key |
BXAUZDVULYPODU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2COCC2CN1 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Schiff Base and Anhydride Cycloaddition
A robust route to 1,3-oxazepine derivatives involves Schiff base intermediates reacting with cyclic anhydrides. Samir et al. synthesized 1,3-oxazepines by reacting aldehydes derived from L-ascorbic acid with maleic, phthalic, or 3-nitrophthalic anhydrides. The methodology proceeds as follows:
- Aldehyde Synthesis : Oxidation of glycols (e.g., 5,6-O-isopropylidene-L-ascorbic acid) with sodium periodate yields dialdehydes.
- Schiff Base Formation : Condensation of aldehydes with hydrazides forms hydrazone intermediates.
- Cycloaddition : Refluxing Schiff bases with anhydrides in dioxane induces 1,3-dipolar cycloaddition, forming oxazepine rings.
Reaction Conditions :
This method’s modularity allows substitution of anhydrides to tailor ring substituents. For octahydrofurooxazepine, employing a furan-containing aldehyde precursor (e.g., furfural derivatives) could facilitate furan ring integration.
Acylation-Oxidation Sequential Methodology
A Chinese patent (CN102659710B) outlines a two-step synthesis for 4-(2-methylacryloyl)-7-oxo-1,4-oxazepine, adaptable to octahydrofurooxazepine:
Acylation : Piperidone hydrochloride reacts with methacryloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine.
Oxidation : The acylated intermediate undergoes oxidation using agents like KMnO₄ or CrO₃.
Modifying the starting material to incorporate a furan ring (e.g., using tetrahydrofuran-3-amine) could yield the desired bicyclic structure.
Sodium Periodate-Mediated Oxidation and Cyclization
Samir et al. demonstrated the utility of sodium periodate (NaIO₄) in oxidizing vicinal diols to aldehydes, critical for subsequent cyclization. Applied to octahydrofurooxazepine synthesis:
- Diol Preparation : Protect furan diols (e.g., via acetonide formation).
- Oxidation : Treat with NaIO₄ in aqueous ethanol to generate dialdehydes.
- Reductive Amination : React dialdehydes with primary amines under H₂/Pd-C to form imines, followed by acid-catalyzed cyclization.
Optimization Data :
- NaIO₄ Concentration : 2 equiv. relative to diol.
- Cyclization Catalyst : p-Toluenesulfonic acid (PTSA).
- Yield : 65–75% for analogous oxazepines.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Octahydrofuro[3,4-f][1,4]oxazepine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction may produce reduced oxazepine derivatives .
Scientific Research Applications
Octahydrofuro[3,4-f][1,4]oxazepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various medical conditions, including anxiety and epilepsy.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of octahydrofuro[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For example, oxazepine derivatives have been shown to interact with neurotransmitter receptors in the brain, leading to their effects on anxiety and epilepsy . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Octahydrofuro[3,4-f][1,4]oxazepine can be compared with other similar compounds in the oxazepine family, such as:
1,2-Oxazepine: Differentiated by the position of the nitrogen and oxygen atoms in the ring.
1,3-Oxazepine: Another isomer with different pharmacological properties.
1,4-Oxazepine: The parent compound of the family, known for its broad range of biological activities.
The uniqueness of this compound lies in its specific ring structure and the resulting pharmacological properties, which can differ significantly from those of other oxazepine isomers.
Biological Activity
Octahydrofuro[3,4-f][1,4]oxazepine is a member of the oxazepine family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
Chemical Structure : this compound features a unique fused ring system that includes both nitrogen and oxygen atoms. This specific arrangement contributes to its distinct chemical properties and biological activities.
Synthesis Methods : The synthesis typically involves multi-step reactions starting from simpler precursors. Common methods include cyclization reactions where linear precursors undergo ring closure. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : It has been shown to interact with neurotransmitter receptors in the brain, potentially influencing conditions such as anxiety and epilepsy .
- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, thereby modulating biological processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. The results are summarized in the following table:
| Compound | Inhibition Zone (mm) | Staphylococcus aureus | Escherichia coli |
|---|---|---|---|
| 1 | 20 | 20 | 15 |
| 2 | 15 | 15 | 15 |
| 3 | 17 | 15 | 15 |
| 4 | 18 | 12 | 12 |
| 7 | 24 | 20 | 20 |
Compound 7 demonstrated the highest activity against both bacterial strains, indicating promising potential for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related oxazepine derivatives highlighted their potential as anticancer agents by demonstrating significant inhibition of tumor cell proliferation .
Case Studies and Research Findings
Recent research has focused on understanding the broader implications of this compound in medical applications:
- Antiepileptic Effects : Due to its interaction with neurotransmitter systems, this compound is being explored for its potential use in treating epilepsy. The mechanism involves modulation of GABAergic pathways .
- Anxiety Disorders : Its pharmacological profile suggests potential benefits in managing anxiety disorders through similar neurotransmitter interactions .
Comparative Analysis with Similar Compounds
This compound can be compared with other oxazepine derivatives:
- 1,2-Oxazepine : Exhibits different pharmacological properties due to variations in ring structure.
- 1,3-Oxazepine : Known for its unique biological activities which differ from those of octahydrofuro derivatives.
- 1,4-Oxazepine : The parent compound with a broad range of activities; however, octahydrofuro derivatives show enhanced specificity due to structural differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
